Tert-butyl[(2,3-difluorophenyl)methyl]amine
Description
Tert-butyl[(2,3-difluorophenyl)methyl]amine is a fluorinated amine derivative characterized by a tert-butyl group attached to a benzylamine scaffold substituted with fluorine atoms at the 2- and 3-positions of the aromatic ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of bioactive molecules targeting conditions such as atherosclerosis and other inflammatory diseases . The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the tert-butyl group contributes steric bulk, influencing binding affinity and pharmacokinetic properties .
Synthetic routes often involve reductive amination or coupling reactions, as evidenced by patents describing its use in multi-step syntheses of pyrrolo-pyridazine and naphthyridine derivatives . For example, in EP 4,374,877 A2, 2,3-difluorobenzaldehyde is reacted with methyl esters under controlled conditions to yield advanced intermediates for drug candidates .
Properties
Molecular Formula |
C11H15F2N |
|---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H15F2N/c1-11(2,3)14-7-8-5-4-6-9(12)10(8)13/h4-6,14H,7H2,1-3H3 |
InChI Key |
WYLHEDMCEYYMOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=C(C(=CC=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert-butyl[(2,3-difluorophenyl)methyl]amine
General Synthetic Strategy
The synthesis of this compound typically involves the nucleophilic substitution or reductive amination of a suitable precursor containing the (2,3-difluorophenyl)methyl group with tert-butylamine or its derivatives. The key steps are:
- Formation of a Schiff base or imine intermediate by condensation of the (2,3-difluorophenyl)methyl aldehyde or halide with tert-butylamine.
- Subsequent reduction or alkylation to yield the final amine.
Detailed Synthetic Routes
Reductive Amination Route
This method involves the condensation of 2,3-difluorobenzaldehyde with tert-butylamine to form an imine intermediate, followed by reduction to the corresponding amine.
Step 1: Imine Formation
- React 2,3-difluorobenzaldehyde with tert-butylamine under reflux in an inert solvent such as ethanol or toluene.
- The reaction typically proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, releasing water and forming the imine (Schiff base).
Step 2: Reduction
- The imine is reduced using a suitable reducing agent such as sodium borohydride (NaBH4) or catalytic hydrogenation (H2 with Pd/C).
- This step converts the imine to the secondary amine this compound.
This method is widely used due to its simplicity and high yield, especially when the aldehyde and amine are readily available.
Alkylation of tert-butylamine
Alternatively, tert-butylamine can be alkylated with (2,3-difluorophenyl)methyl halides (e.g., bromide or chloride).
Step 1: Preparation of (2,3-difluorophenyl)methyl halide
- Starting from 2,3-difluorotoluene, benzylic bromination using N-bromosuccinimide (NBS) under radical conditions yields (2,3-difluorophenyl)methyl bromide.
Step 2: Nucleophilic substitution
- tert-butylamine is reacted with the benzyl halide in an aprotic solvent such as acetonitrile or DMF.
- The nucleophilic amine attacks the benzylic carbon, displacing the halide and forming the target amine.
This method requires careful control to avoid over-alkylation and side reactions.
Advanced Synthetic Methods and Patented Processes
Although direct literature on this compound is limited, related synthetic methodologies for tert-butyl amines and substituted benzylamines provide valuable insights:
Schiff Base Alkylation and Cleavage
A patent (US2590079A) describes a method involving the formation of Schiff bases from aromatic aldehydes and tert-butylamines, followed by alkylation with methyl iodide and cleavage with alkali metal amides to yield tertiary butyl amines. This process can be adapted for fluorinated aromatic systems by using 2,3-difluorobenzaldehyde as the aldehyde source. The key steps include:Urea Route for tert-Butylamine Synthesis
A Chinese patent (CN1515540A) reports the synthesis of tert-butylamine via tert-butyl urea intermediates formed from methyl tert-butyl ether and urea under acidic catalysis. Although this method is for tert-butylamine itself, it can be combined with subsequent aromatic substitution to introduce the difluorophenylmethyl group.
Fluorinated Amine Synthesis via N-trifluoromethyl Precursors
Recent research highlights the synthesis of perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines through elimination of hydrogen fluoride and addition-elimination sequences. Although this method is more applicable to perfluorinated amines, it provides a conceptual framework for fluorinated amine synthesis, potentially adaptable to difluorophenyl derivatives.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | 2,3-Difluorobenzaldehyde, tert-butylamine | NaBH4 or H2/Pd-C | Room temperature to reflux | High selectivity, mild conditions | Requires aldehyde precursor |
| Alkylation of tert-butylamine | (2,3-Difluorophenyl)methyl halide, tert-butylamine | Aprotic solvents (DMF, MeCN) | Moderate heating | Direct substitution, straightforward | Possible over-alkylation, side reactions |
| Schiff Base Alkylation & Cleavage | Aromatic aldehyde, tert-butylamine, alkyl halide | Sodamide, Ca(OH)2 | Heating with alkali metal amides | Can yield tertiary amines, adaptable | Multi-step, requires careful control |
| Urea Route to tert-butylamine | Methyl tert-butyl ether, urea | Concentrated H2SO4 | Controlled temperature (20-25°C) | High yield of tert-butylamine intermediate | Needs further functionalization |
Experimental Data and Yields
| Step | Yield (%) | Conditions | Notes |
|---|---|---|---|
| Schiff base formation | >90 | Reflux in ethanol, 1-2 hours | High conversion, monitored by TLC |
| Reduction of imine | 85-95 | NaBH4 in methanol, room temperature | Clean conversion to amine |
| Benzyl halide preparation | 70-80 | Radical bromination with NBS, CCl4 solvent | Requires radical initiator, light or heat |
| Alkylation of tert-butylamine | 60-75 | DMF, 50-80°C, 4-6 hours | Controlled to avoid dialkylation |
| Schiff base alkylation & cleavage | 65-80 | Heating with methyl iodide, then cleavage | Multi-step, moderate overall yield |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(2,3-difluorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or N-oxide derivatives.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under controlled temperatures.
Major Products
Oxidation: Formation of nitroso, nitro, or N-oxide derivatives.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of halogenated or nitrated derivatives of the difluorophenyl group.
Scientific Research Applications
Tert-butyl[(2,3-difluorophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of tert-butyl[(2,3-difluorophenyl)methyl]amine depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Key Observations:
Chlorine vs. Fluorine: Chlorine in tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine increases molecular weight (215.69 vs. 199.24 g/mol) and may alter electronic properties for electrophilic substitutions .
Alkyl Group Variations :
- The tert-butyl group in the target compound provides greater steric hindrance than the butan-2-yl group in (Butan-2-yl)[(3,4-difluorophenyl)methyl]amine, which could slow metabolic degradation but reduce solubility .
Heterocyclic Modifications :
- Pyrazole-containing analogs (e.g., ) exhibit higher nitrogen content, enhancing hydrogen-bonding capacity and aqueous solubility, critical for oral bioavailability in drug candidates.
Stability and Reactivity
- Thermal Stability : Tert-butyl groups generally enhance thermal stability, making the target compound more suitable for high-temperature reactions than linear alkyl analogs .
- Electrophilicity : The electron-withdrawing fluorine atoms in 2,3-difluorophenyl derivatives increase the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitutions compared to methyl-substituted analogs (e.g., ).
Biological Activity
Tert-butyl[(2,3-difluorophenyl)methyl]amine is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a tert-butyl group attached to a difluorinated phenyl ring through a methylamine linkage. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development.
Biological Activity
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The incorporation of difluorophenyl moieties has been linked to enhanced antibacterial and antifungal activities. For instance, derivatives of benzotriazole, which share structural similarities with this compound, have demonstrated efficacy against various pathogens, including resistant strains of bacteria and fungi .
2. Antiviral Properties
Compounds containing difluorinated aromatic systems have been studied for their antiviral potential. The mechanism often involves inhibition of viral replication through interference with viral enzymes. A study highlighted that certain difluoromethylated compounds showed promising results against the hepatitis C virus, suggesting that this compound may exhibit similar effects .
3. Anticancer Activity
Preliminary studies suggest that amines with difluorinated substituents can influence cell proliferation pathways. For example, compounds with similar structures have been reported to inhibit cell growth in various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in tumor progression .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes crucial for microbial survival or viral replication.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting their integrity and function.
- Receptor Modulation : The compound may also interact with various biological receptors, modulating signaling pathways that lead to therapeutic effects.
Case Study 1: Antimicrobial Efficacy
A study conducted on benzotriazole derivatives showed that certain modifications led to enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound could be evaluated similarly due to its structural characteristics .
Case Study 2: Antiviral Activity
In a comparative analysis of difluoromethylated compounds against viral pathogens, one compound exhibited an IC50 value of 0.3 µM against the West Nile virus. This highlights the potential for this compound to be developed as an antiviral agent .
Data Tables
Q & A
Q. What are the established synthetic routes for Tert-butyl[(2,3-difluorophenyl)methyl]amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2,3-difluorobenzyl chloride and tert-butylamine. Key parameters include:
- Temperature : Maintain 0–5°C during initial mixing to minimize side reactions (e.g., over-alkylation).
- Solvent : Use anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance solubility and reactivity .
- Catalysts : Add potassium carbonate or triethylamine to neutralize HCl byproducts and drive the reaction forward .
For scale-up, continuous flow reactors improve consistency by ensuring precise control of residence time and reagent mixing .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 2.8–3.2 ppm (tert-butyl protons) and δ 6.8–7.2 ppm (difluorophenyl aromatic protons) confirm substitution patterns .
- ¹³C NMR : Signals for the quaternary carbon (C(CH₃)₃) near 30 ppm and aromatic carbons (C-F coupling) between 110–130 ppm .
- Mass Spectrometry (MS) : A molecular ion peak at m/z 241 [M+H]⁺ aligns with the molecular formula C₁₁H₁₅F₂N .
Q. What physicochemical properties are critical for handling and storage of this compound?
- Methodological Answer :
- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Pre-dissolve in THF for aqueous-phase experiments .
- Stability : Store under inert gas (argon) at –20°C to prevent oxidation of the amine group. Monitor for discoloration (yellowing) as an indicator of degradation .
Advanced Research Questions
Q. How do electronic effects of the 2,3-difluorophenyl group influence the reactivity of this compound in substitution reactions?
- Methodological Answer : The electron-withdrawing fluorine atoms stabilize transition states via inductive effects, enhancing electrophilic substitution at the para position of the aromatic ring. For example:
- Nitration : Use fuming HNO₃ at 0°C to achieve regioselective para-nitro derivatives. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .
- Suzuki Coupling : Employ Pd(PPh₃)₄ as a catalyst with aryl boronic acids to functionalize the aromatic ring. Optimize ligand ratios to suppress homocoupling byproducts .
Q. What biological targets or pathways are hypothesized for this compound based on structural analogs?
- Methodological Answer : Similar difluorophenyl-amine derivatives (e.g., N-[(2,3-difluorophenyl)methyl]cyclopentanamine) exhibit activity as:
- Enzyme Inhibitors : Competitive inhibition of monoamine oxidases (MAOs) due to structural mimicry of endogenous substrates. Use fluorometric assays (e.g., Amplex Red) to quantify IC₅₀ values .
- GPCR Modulators : Molecular docking studies suggest affinity for serotonin receptors (5-HT₂A). Validate via calcium flux assays in HEK293 cells transfected with receptor constructs .
Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Contradictions in yields (e.g., 60–85%) may arise from:
- Impurity of Starting Materials : Purify 2,3-difluorobenzyl chloride via fractional distillation (bp 85–87°C) .
- Workup Protocols : Replace aqueous extraction with column chromatography (silica gel, gradient elution) to recover unreacted tert-butylamine .
- Analytical Validation : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to quantify purity and adjust stoichiometry accordingly .
Q. What comparative studies exist between this compound and its structural analogs (e.g., 2,5-difluoro or non-fluorinated derivatives)?
- Methodological Answer :
- Lipophilicity : Measure logP values (e.g., shake-flask method) to correlate fluorine substitution with membrane permeability. 2,3-Difluoro derivatives typically show logP ~2.5 vs. 3.1 for non-fluorinated analogs .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Fluorination reduces oxidative metabolism by cytochrome P450 enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
